N-ホルミルインドリン

概要

説明

PF-06291874は、ファイザー社が開発した低分子薬です。これは、強力で、ペプチドではない、経口活性のあるグルカゴン受容体拮抗薬です。 この化合物は、グルコース恒常性において重要な役割を果たすグルカゴン受容体を阻害することにより、2型糖尿病の治療の可能性について主に研究されてきました .

科学的研究の応用

Chemistry: Used as a model compound to study glucagon receptor antagonism and its effects on glucose metabolism.

Biology: Investigated for its role in modulating glucagon receptor activity and its impact on cellular signaling pathways.

Medicine: Explored as a therapeutic agent for managing type 2 diabetes mellitus by reducing blood glucose levels.

Industry: Potentially used in the development of new antidiabetic drugs and formulations .

作用機序

PF-06291874は、グルカゴン受容体に結合することで作用し、その活性を阻害します。この阻害は、肝臓でグルコース産生を促進する下流のシグナル伝達経路を活性化するのを防ぎます。 これらの経路を阻害することにより、PF-06291874は、2型糖尿病の患者の血糖値を下げるのに役立ちます .

生化学分析

Biochemical Properties

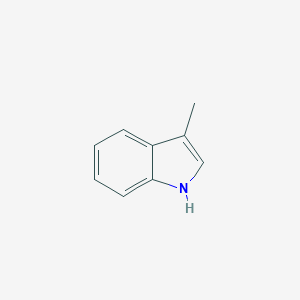

N-Formylindoline is involved in biochemical reactions, particularly in the synthesis of 7-substituted indoles . It interacts with various enzymes and biomolecules, although specific interactions have not been extensively documented in the literature.

Cellular Effects

Indole derivatives, a group to which N-Formylindoline belongs, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Molecular Mechanism

This process involves the use of the N-formyl group to perform selective thallation at the 7-C position in indoline to obtain 7-substituted indolines .

Metabolic Pathways

Indole derivatives are known to be involved in various metabolic processes, including the tryptophan-kynurenine pathway and the pentose phosphate pathway .

準備方法

合成経路と反応条件

PF-06291874の合成には、重要な中間体の形成とその後のカップリングを含む複数のステップが含まれます。合成経路は通常、コア構造の調製から始まり、次に所望の薬理学的特性を実現するための官能基の修飾が行われます。 反応条件は、多くの場合、有機溶媒、触媒、および制御された温度の使用を含み、高収率と高純度を保証します .

工業生産方法

PF-06291874の工業生産は、同様の合成経路に従いますが、より大規模に行われます。これには、収率を最大化し、不純物を最小限に抑えるために反応条件を最適化することが含まれます。高速液体クロマトグラフィー(HPLC)などの技術を使用して、最終生成物を精製します。 生産プロセスは、臨床および商業的用途の需要を満たすためにスケーラブルで費用対効果の高いものになるように設計されています .

化学反応の分析

反応の種類

PF-06291874は、次のようなさまざまな化学反応を起こします。

酸化: この反応は、酸化剤を使用して、酸素の付加または水素の除去を含むものです。

還元: この反応は、還元剤を使用して、水素の付加または酸素の除去を含むものです。

一般的な試薬と条件

これらの反応に使用される一般的な試薬には、次のようなものがあります。

酸化剤: 過マンガン酸カリウムまたは過酸化水素など。

還元剤: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなど。

求核剤と求電子剤: ハロゲン化物、アミン、およびアルキル化剤など

形成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化によりケトンまたはカルボン酸が生成され、還元によりアルコールまたはアミンが生成される場合があります .

科学研究アプリケーション

化学: グルカゴン受容体拮抗作用とそのグルコース代謝への影響を研究するためのモデル化合物として使用されます。

生物学: グルカゴン受容体活性を調節する役割とその細胞シグナル伝達経路への影響について調査されています。

医学: 血糖値を下げることにより、2型糖尿病の管理のための治療薬として研究されています。

類似化合物との比較

PF-06291874は、次のグルカゴン受容体拮抗薬と比較されます。

- MK-0893

- MK-3577

- LY2409021

- LGD-6972

これらの化合物は、同様の作用機序を共有していますが、化学構造と薬物動態特性が異なります。 PF-06291874は、グルカゴン受容体に対する特異的な結合親和性と選択性によってユニークで、その有効性と安全性プロファイルに貢献しています .

結論

PF-06291874は、2型糖尿病の治療のための有望な治療薬です。そのユニークな化学構造、強力なグルカゴン受容体拮抗作用、および好ましい薬物動態特性は、科学研究と潜在的な臨床応用のための貴重な化合物となっています。

特性

IUPAC Name |

2,3-dihydroindole-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c11-7-10-6-5-8-3-1-2-4-9(8)10/h1-4,7H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGCIPHNRGLERLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80341887 | |

| Record name | N-Formylindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80341887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2861-59-8 | |

| Record name | N-Formylindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80341887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic routes for obtaining N-Formylindoline derivatives?

A1: N-Formylindoline derivatives can be synthesized through various methods. One approach involves the Lewis acid-catalyzed cyclization of o-(2-Hydroxyalkyl)phenyl isocyanides. [] Another method utilizes the Pd/C-catalyzed reductive formylation of indoles using formic acid. []

Q2: Can you elaborate on the use of N-Formylindoline in synthesizing more complex molecules?

A2: N-Formylindoline serves as a valuable building block in organic synthesis. For instance, 7-halo-indoles, crucial intermediates in synthesizing natural products and pharmaceuticals, can be prepared by thallating N-formylindoline. Specifically, researchers have investigated the use of 7-halo-indoles derived from N-formylindoline in attempts to synthesize the right-hand segment of chloropeptin, a potent antitumor agent. []

Q3: Has N-Formylindoline been identified in biological systems?

A3: Interestingly, a fungal metabolite structurally related to N-Formylindoline, 4-hydroxy-2-(N-indolinyl)butane, has been isolated and characterized. This discovery, alongside N-acetyl-indoline and N-formylindoline, highlights the potential for N-alkylated indoline derivatives in biological systems. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(8R,9S,10R,13R,17S)-17-acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B30375.png)